4-Hydroxypent-4-enoic acid

Description

Nomenclature and Isomeric Context within Unsaturated Hydroxy Acids

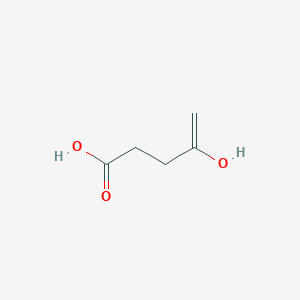

The systematic IUPAC name for the compound is 4-hydroxypent-4-enoic acid. nih.gov It possesses the molecular formula C₅H₈O₃. nih.gov Synonyms for this compound include 4-hydroxy-4-pentenoic acid. nih.gov

This compound is one of several structural isomers of hydroxypentenoic acid. The position of the hydroxyl group and the carbon-carbon double bond defines the specific isomer. Understanding these isomers provides a broader context for the chemical diversity of unsaturated hydroxy acids.

Key Isomers of Hydroxypentenoic Acid:

| Isomer Name | Molecular Formula | Key Structural Difference from this compound |

| (E)-4-Hydroxypent-2-enoic acid | C₅H₈O₃ | The double bond is between carbons 2 and 3. ontosight.ai |

| 4-Hydroxypent-3-enoic acid | C₅H₈O₃ | The double bond is between carbons 3 and 4. doubtnut.com |

| 2-Hydroxypent-4-enoic acid | C₅H₈O₃ | The hydroxyl group is on carbon 2. smolecule.comalfa-chemistry.com |

| 5-Amino-4-hydroxypent-3-enoic acid | C₅H₉NO₃ | An amino group is present at the C5 position. researchgate.net |

| 3-Amino-4-hydroxypent-4-enoic acid | C₅H₉NO₃ | An amino group is present at the C3 position. nih.gov |

The "E" designation in (E)-4-hydroxypent-2-enoic acid refers to the stereochemistry around the double bond, where the highest priority groups are on opposite sides. ontosight.ai Each of these isomers, while sharing the same molecular formula, exhibits unique reactivity and potential applications due to the different arrangement of their functional groups.

Significance in Organic Synthesis and Mechanistic Studies

While specific large-scale synthetic applications for this compound are not widely documented, its importance is highlighted in mechanistic studies. A significant area of research involving this compound is its role as an enol tautomer in the tautomerization of 5-aminolevulinic acid (5ALA). researchgate.net

5ALA is a crucial building block in the biosynthesis of protoporphyrin IX, the heme chromophore. researchgate.net Theoretical studies using density functional theory (DFT) have investigated the mechanism by which the enolic forms of 5ALA, including 5-amino-4-hydroxypent-4-enoic acid, convert to the more stable keto form of 5ALA. researchgate.net This research indicates that this compound is an intermediate in this fundamental biochemical transformation. researchgate.net

The broader class of unsaturated hydroxy acids is valuable in organic synthesis. They serve as versatile building blocks for creating more complex molecules. For instance, the hydroxyl and carboxylic acid groups can be modified to form esters or lactones, and the double bond can participate in various addition reactions. ontosight.ai These acids are precursors in the synthesis of polymers and have been investigated for their potential biological activities, which drives research into their synthesis and properties. ijrti.orgmdpi.commdpi.com

Overview of Research Trajectories

Current research involving this compound is primarily focused on its role in understanding fundamental chemical processes, such as tautomerization mechanisms. researchgate.net The study of its properties contributes to the broader knowledge base of unsaturated hydroxy acids.

Future research trajectories for compounds like this compound are likely to follow the trends seen for other unsaturated hydroxy acids. These trends include:

Biocatalysis: The use of enzymes, such as fatty acid hydratases, to synthesize hydroxy fatty acids from unsaturated precursors is a growing field, offering sustainable and elegant routes to these molecules. mdpi.com

Polymer Science: Unsaturated hydroxy acids are useful in the polymer industry. ijrti.org Their bifunctional nature allows them to be used as monomers for the creation of polyesters and other materials. smolecule.com

Medicinal Chemistry: Related hydroxy acids have been shown to possess biological activities, including antimicrobial and antiproliferative effects. smolecule.commdpi.com Research often involves synthesizing various isomers and derivatives to explore their structure-activity relationships. mdpi.comnih.gov

The foundational understanding of the properties and reactivity of this compound, gained from current mechanistic studies, provides a basis for its potential future exploration in these applied fields.

Compound Properties

| Property | Value |

| Molecular Formula | C₅H₈O₃ nih.gov |

| IUPAC Name | This compound nih.gov |

| Molecular Weight | 116.11 g/mol nih.gov |

| SMILES | C=C(CCC(=O)O)O nih.gov |

| InChIKey | GUOMOOPSVWPWPY-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

4-hydroxypent-4-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h6H,1-3H2,(H,7,8) |

InChI Key |

GUOMOOPSVWPWPY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxypent 4 Enoic Acid and Analogues

De Novo Synthesis Pathways

The construction of the 4-hydroxypent-4-enoic acid scaffold from basic starting materials can be achieved through various synthetic routes. These de novo pathways can be broadly categorized into multi-step organic transformations and catalytic approaches that focus on the formation of the core pentene structure.

Multi-Step Organic Transformations

One of the fundamental approaches to synthesizing analogues of this compound involves the Reformatsky reaction . This classic organozinc-mediated reaction condenses an α-halo ester with a carbonyl compound, such as a ketone or aldehyde, to produce a β-hydroxy ester. mdpi.orgresearchgate.netmdpi.com For the synthesis of a this compound analogue, a suitable α-halo ester can be reacted with a ketone like acetone. The resulting organozinc reagent, often referred to as a Reformatsky enolate, is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions with the ester group. researchgate.netmdpi.com The reaction proceeds through an oxidative addition of zinc into the carbon-halogen bond of the α-haloester, followed by coordination to the carbonyl oxygen and subsequent carbon-carbon bond formation. researchgate.netmdpi.com An acidic workup then yields the desired β-hydroxy ester. researchgate.netmdpi.com

Another versatile multi-step approach begins with chiral cyanohydrins . These can be synthesized with high enantiomeric purity through the enzymatic addition of hydrogen cyanide to aldehydes. mdpi.org The resulting α-hydroxynitrile can then be protected, and the nitrile group reduced to an aldehyde using a reagent like diisobutylaluminum hydride (DIBAL-H). mdpi.org This O-protected chiral α-hydroxy aldehyde serves as a key intermediate for a subsequent Horner-Wadsworth-Emmons or Wittig-type reaction to introduce the rest of the carbon chain and the double bond, ultimately leading to a chiral γ-hydroxy-α,β-unsaturated ester, an analogue of this compound. mdpi.org

Catalytic Approaches in Pentene Backbone Formation

Catalytic methods offer an efficient and atom-economical alternative for constructing the pentene backbone. One promising strategy involves the catalytic ring-opening of furan (B31954) derivatives . Substituted furans, which can be derived from biomass, can undergo acid-catalyzed ring-opening to yield unsaturated carbonyl compounds. rsc.org For instance, the Brønsted acid-catalyzed ring-opening of specific furan derivatives can lead to the formation of a carbon skeleton amenable to further transformation into this compound. rsc.org The reaction pathway and product distribution are highly dependent on the substituents on the furan ring. rsc.org Furthermore, catalysts comprising a transition metal oxide and a hydrogenation-active metal (such as Pt, Pd, Rh, Ru, Co, or Ni) can facilitate the ring-opening and subsequent hydrogenation of furan derivatives to produce valuable diols like 1,5-pentanediol, which could serve as a precursor to the target acid through selective oxidation. sigmaaldrich.comnih.gov

Another catalytic strategy involves the dehydrogenation of saturated aliphatic acids . Ligand-enabled dehydrogenation of free aliphatic acids can introduce unsaturation at the β,γ-positions, providing a direct route to unsaturated carboxylic acids. nih.gov This method offers good chemoselectivity and can be applied to complex molecules. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in areas such as natural product synthesis and medicinal chemistry. This is often achieved through diastereoselective reactions or the use of chiral auxiliaries.

Diastereoselective Ene Reactions

The carbonyl-ene reaction is a powerful tool for the stereoselective formation of homoallylic alcohols. In the context of synthesizing chiral derivatives of this compound, a glyoxylate (B1226380) ester can be reacted with an alkene like isobutylene (B52900) in the presence of a chiral Lewis acid catalyst. princeton.edu The chiral catalyst, often a metal complex with chiral ligands such as BINOL or bis(oxazoline) derivatives, orchestrates the approach of the reactants, leading to the formation of one diastereomer in excess. princeton.edu The choice of catalyst and reaction conditions is critical in achieving high diastereoselectivity. princeton.edu

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of chiral this compound derivatives, a chiral auxiliary can be attached to a precursor molecule. For instance, an unsaturated amide can be prepared using a chiral amine. Subsequent functionalization, such as mercury-mediated cyclization, can lead to the formation of diastereomeric products that are separable by chromatography. rsc.org Hydrolysis of the separated diastereomers then yields the enantiomerically pure α- or β-hydroxy acids. rsc.org The synthesis of γ-hydroxy-α-amino acids has also been achieved using enzymatic tandem aldol (B89426) addition-transamination reactions, affording chiral products that can be further elaborated. nih.gov

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, its functional groups can be modified to create a diverse range of derivatives. The carboxylic acid and hydroxyl groups are primary sites for such transformations.

The carboxylic acid moiety can be converted into esters, amides, or other acid derivatives using standard organic transformations. Esterification , for example, can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com This is often done to improve the compound's volatility for gas chromatography analysis. sigmaaldrich.com

The hydroxyl group can be acylated to form esters or alkylated to form ethers. libretexts.org Derivatization of the hydroxyl group is a common strategy in analytical chemistry to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Furthermore, the double bond within the pentene backbone offers another site for functionalization. Reactions such as epoxidation, dihydroxylation, or hydrogenation can be performed to introduce new functional groups and stereocenters. The functionalization of C(sp3)–H bonds at positions gamma, delta, or epsilon to the carboxylic acid group via directed radical hydrogen abstraction presents an advanced strategy for introducing further complexity. nih.gov

Selective Introduction of Hydroxyl and Carboxylic Acid Groups

The simultaneous presence of hydroxyl and carboxylic acid groups necessitates strategies for chemoselective reactions to avoid unwanted side reactions, such as self-esterification. A common and effective strategy involves the use of protecting groups, where one of the functional groups is temporarily masked to allow the other to react.

A key approach to synthesizing hydroxyl- and carboxyl-containing compounds is through aldol-type reactions where the carboxylic acid functionality is present in a protected form, typically as an ester. This prevents the acidic proton of the carboxylic acid from interfering with base-catalyzed reactions and protects the carbonyl group from nucleophilic attack.

For instance, a general strategy for producing related β-hydroxy esters involves the reaction of an enolate with an aldehyde. A specific example is the synthesis of tert-butyl 3-hydroxypent-4-enoate, an analogue of the target compound. In this procedure, the lithium enolate of tert-butyl acetate (B1210297) is generated using a strong base like lithium diisopropylamide (LDA) at low temperatures. This enolate then reacts with an α,β-unsaturated aldehyde, such as acrolein, to introduce the hydroxyl group and the vinyl moiety simultaneously. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be later removed under acidic conditions to yield the free acid.

The selective transformation of a hydroxyl group in the presence of a carboxylic acid is also a significant challenge. rsc.org One method involves converting the bifunctional compound into a dianion using a strong base like methyllithium. The resulting carboxylate is less reactive towards electrophiles like tosyl chloride than the alkoxide, allowing for selective O-tosylation. The carboxylic acid is then regenerated during the aqueous workup. rsc.org This highlights the importance of carefully controlling reaction conditions and reagent choice to achieve selectivity.

Table 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate via Aldol-type Reaction

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Enolate Formation | tert-butyl acetate, Lithium diisopropylamide (LDA), THF, -78 °C, 1 h | Generation of the ester enolate. | rsc.org |

| Aldol Addition | Acrolein, -78 °C for 1 h, then warm to room temperature | Carbon-carbon bond formation and introduction of the hydroxyl group. | rsc.org |

| Workup | Aqueous quench | Protonation of the alkoxide to form the final alcohol. | rsc.org |

Post-Modification Techniques for Oligomeric Structures

Oligomers of this compound are, in principle, accessible through the polymerization of the monomer unit. The hydroxyl and carboxylic acid groups can undergo polycondensation reactions to form a polyester (B1180765) backbone. The resulting oligomeric structure would be a type of polyhydroxyalkanoate (PHA) characterized by a pendant vinyl group at every repeating unit. These pendant vinyl groups are highly valuable as they provide reactive handles for post-modification, allowing for the synthesis of functional materials with tailored properties from a single polymeric scaffold. rsc.org

While specific literature on the post-modification of oligomeric this compound is scarce, numerous well-established techniques for modifying polymers with pendant vinyl or allyl groups can be applied by analogy. These methods, often termed "click chemistry," are typically high-yielding and tolerant of various functional groups.

Potential Post-Modification Reactions:

Thiol-Ene Reaction: This is a highly efficient radical- or base-catalyzed addition of a thiol across the double bond. It can be used to introduce a wide variety of functional groups, depending on the structure of the thiol. This method is widely used for modifying polymers bearing pendant C=C double bonds. researchgate.netnih.gov

Epoxidation: The vinyl group can be oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., amines, alcohols, water) to introduce new functionalities.

Hydrogenation: Catalytic hydrogenation can be used to saturate the vinyl group, converting the oligomer into a poly(4-hydroxypentanoic acid) structure. This would alter the physical properties of the material, such as its flexibility and crystallinity.

Hydroformylation: The reaction of the alkene with carbon monoxide and hydrogen, typically using a rhodium or cobalt catalyst, would introduce an aldehyde group. This aldehyde can then be used in subsequent reactions like reductive amination or oxidation to a carboxylic acid.

Polymer Grafting: The vinyl group can act as a site for grafting other polymer chains, leading to the formation of comb or brush copolymers with unique architectures and properties.

These post-modification strategies dramatically expand the utility of a precursor oligomer, enabling the creation of materials for diverse applications without needing to synthesize each functionalized monomer individually. nih.gov

Alternative Synthetic Routes and Process Optimization

Exploring alternative synthetic pathways is essential for improving the sustainability, cost-effectiveness, and scalability of chemical production. For this compound and its analogues, routes starting from bio-based platform chemicals are particularly attractive.

A promising alternative route starts from levulinic acid (4-oxopentanoic acid), which is readily produced from the acid-catalyzed hydrolysis of cellulosic biomass. researchgate.netgoogle.com The ketone functionality of levulinic acid can be converted into the desired exocyclic double bond via olefination reactions.

Wittig-type Olefination of Levulinic Acid: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are powerful methods for converting ketones into alkenes. To synthesize this compound, a Wittig reagent bearing a protected hydroxyl group would be required. Alternatively, a simpler olefination to introduce a methylene (B1212753) group (C=CH₂) can be performed on the ketone of levulinic acid. While this would primarily yield 4-methyl-pent-4-enoic acid, subsequent allylic hydroxylation could potentially install the required hydroxyl group.

Research has been conducted on the olefination of levulinic acid to produce other alkenoic acids using greener processes. researchgate.net This work focuses on optimizing reaction conditions by using less toxic solvents like isopropanol (B130326) and milder bases.

Table 2: Example of Greener Wittig-type Reaction Conditions for Levulinic Acid

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Substrate | Levulinic Acid | Bio-based platform chemical. | researchgate.net |

| Solvent | Isopropanol | Reduced toxicity compared to traditional solvents. | researchgate.net |

| Base | NaHCO₃, Na₂CO₃, NaOH | Evaluation of milder, more accessible bases. Positive results with NaHCO₃. | researchgate.net |

| Reaction Goal | Olefination of Ketone | Conversion of the C=O group to a C=C bond. | researchgate.net |

Mechanistic Investigations of 4 Hydroxypent 4 Enoic Acid Reactivity

Tautomerization Phenomena and Equilibria

Tautomerization involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For 4-hydroxypent-4-enoic acid, which exists as an enol, this phenomenon is central to its chemical behavior, dictating its stability and reactivity pathways.

Keto-Enol Tautomerism of this compound and Related Enolic Forms

This compound is an enol, a molecule containing a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. libretexts.org This structure exists in equilibrium with its keto tautomer, 4-oxopentanoic acid (more commonly known as levulinic acid). The interconversion between these two constitutional isomers is known as keto-enol tautomerization. leah4sci.com

Generally, the equilibrium for simple aldehydes and ketones strongly favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. leah4sci.commasterorganicchemistry.com However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the enol form can be stabilized by factors such as intramolecular hydrogen bonding. researchgate.net

Theoretical studies on the closely related compound, 5-amino-4-hydroxypent-4-enoic acid (an enol form of 5-aminolevulinic acid, 5ALA), provide insight into this equilibrium. acs.orgnih.govacs.org In studies of 5ALA, the enolic forms, including the 4-enoic acid derivative, were found to be present in concentrations less than 0.3%, indicating that the keto form is significantly more stable. acs.org This suggests a similar equilibrium position for this compound, favoring the keto tautomer, 4-oxopentanoic acid.

Autocatalytic Hydrogen Transfer Mechanisms

The conversion from the enol to the keto form can proceed through several mechanistic pathways. One significant pathway identified in theoretical studies of the related 5-amino-4-hydroxypent-4-enoic acid is an autocatalytic mechanism. acs.orgnih.govdiva-portal.org In this process, the molecule itself catalyzes the hydrogen transfer.

Density functional theory (DFT) calculations have shown that the carboxylic acid group of the molecule can act as a "crane" to facilitate the proton transfer from the enolic hydroxyl group to the alpha-carbon. nih.govresearchgate.net This intramolecular pathway represents the lowest energy route for the tautomerization of the 5-amino derivative. acs.org

The activation energy for this self-catalyzed mechanism has been calculated to be approximately 15 kcal/mol. nih.govacs.orgresearchgate.net This is substantially lower than the energy barriers for either direct, uncatalyzed hydrogen transfer or solvent-assisted pathways, highlighting its kinetic favorability. acs.orgdiva-portal.org

Solvent-Assisted Tautomerization Pathways

The surrounding solvent can play a crucial role in mediating the tautomerization process. Solvent molecules, particularly protic solvents like water, can act as a bridge to shuttle the proton between the oxygen and carbon atoms. nih.gov

For the tautomerization of 5-amino-4-hydroxypent-4-enoic acid, the water-assisted pathway has been computationally investigated. acs.orgdiva-portal.org This mechanism involves one or more water molecules forming a hydrogen-bonded chain between the reactive sites. While this solvent-assisted route is more favorable than a direct, uncatalyzed hydrogen transfer (which has a calculated barrier of about 60 kcal/mol), it is significantly less favorable than the autocatalytic mechanism. researchgate.net The calculated activation barrier for the water-assisted tautomerization is approximately 35 kcal/mol. acs.orgdiva-portal.orgresearchgate.net

Though solvent assistance generally lowers the activation energy compared to an uncatalyzed reaction in the gas phase, the studies on the related triazole compounds suggest that the presence of a single solvent molecule may not always be sufficient to make the reaction feasible. nih.gov

| Tautomerization Mechanism | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Direct Hydrogen Transfer | ~60 | Uncatalyzed intramolecular proton transfer. |

| Solvent-Assisted (Water) | ~35 | Proton transfer mediated by a bridging water molecule. |

| Autocatalytic | ~15 | Intramolecular proton transfer catalyzed by the molecule's own carboxylic acid group. |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and enabling it to participate in various addition and cycloaddition reactions. savemyexams.com

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes where the pi bond is broken, and two new sigma bonds are formed by the addition of an electrophile. libretexts.orglibretexts.org The reaction is initiated by the attack of the electron-rich double bond on an electron-deficient species (the electrophile). savemyexams.com

While direct studies on this compound are limited, research on its isomer, 4-hydroxypent-2-enoic acid lactone, provides valuable insights. This related α,β-unsaturated lactone readily undergoes Michael additions, a type of conjugate electrophilic addition, with various nucleophiles. cdnsciencepub.com The electrophilicity of the double bond is enhanced by conjugation with the carbonyl group of the lactone.

Facile Michael additions have been confirmed with nucleophiles such as α-toluenethiol, methylamine (B109427), and benzylamine (B48309). cdnsciencepub.com However, reactions with weaker nucleophiles like imidazole (B134444) and glycine (B1666218) amide are significantly slower, and no stable addition product was detected with guanidine. cdnsciencepub.com These findings demonstrate the capacity of the alkene moiety in this class of compounds to react with soft nucleophiles in an electrophilic addition manner.

| Nucleophile | Reactivity | Notes |

|---|---|---|

| α-Toluenethiol | Facile | Forms a stable Michael adduct. |

| Methylamine | Facile | Forms a stable Michael adduct, with subsequent lactone ring opening possible. |

| Benzylamine | Facile | Forms a stable Michael adduct, with subsequent lactone ring opening possible. |

| Imidazole | Less readily accomplished | Reaction is significantly slower compared to amines and thiols. |

| Glycine Amide | Less readily accomplished | Reaction is significantly slower. |

| Guanidine | No stable adduct detected | Does not form a stable Michael addition product under the tested conditions. |

Cycloaddition Chemistry

Cycloaddition reactions are concerted pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. lboro.ac.uk The alkene moiety of this compound has the potential to act as a dienophile or a participant in other cycloaddition processes, such as [2+2] cycloadditions.

The reactivity of related structures in pericyclic reactions supports this potential. For instance, chiral derivatives of 4-substituted 2-hydroxypent-4-enoic acid have been synthesized via diastereoselective carbonyl-ene reactions. acs.orgresearchgate.net The ene reaction is a pericyclic reaction that is mechanistically related to the Diels-Alder cycloaddition. lboro.ac.uk

Furthermore, the general utility of cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions, in organic synthesis for the construction of cyclic systems is well-established. lboro.ac.ukcore.ac.uk The presence of both a hydroxyl and a carboxylic acid group on the this compound framework could influence the stereoselectivity and regioselectivity of such potential cycloaddition reactions.

Reactions of the Carboxylic Acid and Hydroxyl Functionalities

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, allows for a diverse range of chemical transformations. These functional groups can react independently or in concert, leading to a variety of derivatives.

The carboxylic acid moiety of this compound readily undergoes esterification with alcohols to form the corresponding esters. smolecule.comsmolecule.com This reaction is fundamental in synthetic organic chemistry for protecting the carboxylic acid or for creating derivatives with altered physical and chemical properties. For instance, lipase-catalyzed esterification has been employed for the modification of related structures like 2-hydroxypent-4-enoic acid, often conducted in organic solvents at temperatures between 30-60°C. smolecule.com Similarly, the synthesis of 3-hydroxypent-4-enoic acid ethyl ester has been documented. endotherm-lsm.com

Amidation, the reaction of the carboxylic acid with an amine, provides a pathway to amides. This transformation is significant in the synthesis of biologically relevant molecules. For example, the reaction of 4-hydroxypent-2-enoic acid lactone with amines like methylamine and benzylamine has been studied, leading to Michael addition products and subsequent ring-opening to form amides. cdnsciencepub.comcdnsciencepub.com These reactions highlight the potential for creating a variety of amide derivatives from this compound and its related lactones. vulcanchem.comresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxypent-4-enoic acid | Alcohol (general) | Ester | smolecule.com |

| 3-Hydroxypent-4-enoic acid | Ethanol | Ethyl ester | endotherm-lsm.com |

| 4-Hydroxypent-2-enoic acid lactone | Benzylamine | Amide | cdnsciencepub.com |

This table provides illustrative examples and is not exhaustive.

The hydroxyl group in this compound can be oxidized to yield a carbonyl compound, specifically a ketone. smolecule.comsmolecule.com This transformation would result in the formation of 4-oxo-pent-4-enoic acid. Conversely, the carboxylic acid can be reduced. For example, the reduction of a boc-protected 2-amino-pent-4-enoic acid using lithium aluminum hydride yields the corresponding alcohol, (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. google.com Another method involves the reduction of a mixed anhydride (B1165640) of a protected pentenoic acid derivative with sodium borohydride. google.com

Enzymatic reactions also play a role in the oxidation and reduction pathways of related pentenoic acid derivatives. For instance, lactate (B86563) dehydrogenase from Bacillus stearothermophilus can catalyze the reduction of 2-oxopent-4-enoic acid to (S)-2-hydroxypent-4-enoic acid with high enantioselectivity. smolecule.com

Table 2: Selected Oxidation and Reduction Reactions

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Oxidizing agent | 4-Oxo-pent-4-enoic acid | Oxidation | smolecule.comsmolecule.com |

| Boc-2-amino-pent-4-enoic acid | Lithium aluminum hydride | (1-Hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester | Reduction | google.com |

This table presents specific examples found in the literature.

Intramolecular Cyclization and Lactonization Processes

The structure of this compound is amenable to intramolecular cyclization, leading to the formation of lactones (cyclic esters). This process, known as lactonization, can be promoted under certain conditions, such as in the presence of acid. google.com The formation of a five-membered ring (γ-lactone) is a common outcome for 4-hydroxypentanoic acid derivatives.

For instance, the intramolecular cyclization of α-methylene ester derivatives has been observed to form lactones, particularly when the structure is flanked by strong electron-withdrawing groups. google.com Halolactonization, where cyclization is induced by a halogen, is another important transformation. The reaction of 4-substituted 4-pentenoic acids with an electrophilic chlorine source can produce five-membered chlorolactones. biointerfaceresearch.com Similarly, iodolactonization of certain alkenoic acids using N-iodosuccinimide (NIS) can yield iodolactones with the creation of two new chiral centers. biointerfaceresearch.com While not explicitly detailed for this compound itself, these examples with structurally similar compounds demonstrate the high potential for intramolecular cyclization and lactonization. lookchem.comnih.gov

Table 3: Examples of Intramolecular Cyclization

| Substrate Type | Reaction | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-Methylene ester derivatives | Acid-catalyzed cyclization | Lactone | Favored by electron-withdrawing groups | google.com |

| 4-Substituted 4-pentenoic acids | Chlorolactonization | γ-Chlorolactone | Formation of a five-membered ring | biointerfaceresearch.com |

This table highlights general cyclization processes applicable to related structures.

Theoretical and Computational Chemistry Studies on 4 Hydroxypent 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the tautomeric system that includes 5-amino-4-hydroxypent-4-enoic acid. acs.orgresearchgate.netcdnsciencepub.com These studies provide valuable data on the electronic structure and energetics of the enol form, which serves as a model for 4-hydroxypent-4-enoic acid. DFT calculations are well-suited for determining frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting a molecule's reactivity.

For the related 5-amino-4-hydroxypent-4-enoic acid, DFT calculations have been instrumental in comparing the relative stabilities of the different tautomers. acs.orgresearchgate.net Such calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

Table 1: Representative Theoretical Data for 5-amino-4-hydroxypent-4-enoic acid (as a proxy for this compound)

| Computational Method | Property | Calculated Value | Reference |

|---|---|---|---|

| DFT | Tautomerization Activation Energy (Autocatalyzed) | ~15 kcal/mol | acs.orgresearchgate.netnih.gov |

| DFT | Tautomerization Activation Energy (Water-Assisted) | ~35 kcal/mol | acs.orgnih.gov |

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical transformations of this compound, such as its interconversion to other isomers, requires detailed analysis of reaction pathways and the associated transition states.

Potential Energy Surface Mapping for Tautomeric Interconversions

The tautomerization of enol forms like this compound to their corresponding keto forms is a fundamental process that can be mapped using potential energy surfaces (PES). A PES provides a visual representation of the energy of a molecule as a function of its geometry, allowing for the identification of stable isomers (minima) and the transition states that connect them (saddle points).

For the tautomerization of 5-amino-4-hydroxypent-4-enoic acid to 5ALA, DFT calculations have been used to map the potential energy surface. researchgate.net These studies reveal the intricate mechanisms of proton transfer, which can be uncatalyzed, self-catalyzed, or solvent-assisted. acs.orgnih.gov The lowest energy pathway for the 5-amino analog was found to be an autocatalyzed mechanism where the carboxylic acid group facilitates the proton transfer. acs.orgresearchgate.netnih.gov

Activation Energy Barrier Calculations for Key Reactions

A critical piece of information derived from the potential energy surface is the activation energy barrier for a given reaction. This barrier represents the energy required to reach the transition state and is a key determinant of the reaction rate.

In the case of the tautomerization of 5-amino-4-hydroxypent-4-enoic acid, DFT calculations have quantified the activation energies for different pathways. The autocatalyzed tautomerization was found to have a significantly lower activation barrier of approximately 15 kcal/mol compared to water-assisted (~35 kcal/mol) and direct hydrogen transfer (~60 kcal/mol) mechanisms. acs.orgnih.gov This indicates that the intramolecularly assisted pathway is kinetically the most favorable.

Table 2: Calculated Activation Energies for Tautomerization of 5-amino-4-hydroxypent-4-enoic acid

| Reaction Pathway | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Autocatalysis | ~15 | acs.orgresearchgate.netnih.gov |

| Water-Assisted | ~35 | acs.orgnih.gov |

Conformational Analysis and Stereochemical Characterization

Theoretical methods like DFT can be used to perform a systematic conformational search to identify all low-energy conformers. By calculating the Boltzmann-averaged properties, a more accurate representation of the molecule's behavior at a given temperature can be achieved. nih.gov Furthermore, computational approaches can aid in the assignment of stereochemistry by comparing calculated NMR chemical shifts for different diastereomers with experimental data. nih.gov For example, a study on a more complex system containing a hydroxyl-enoic acid fragment utilized DFT to calculate low-energy conformers and their NMR properties to assign the configuration of a newly formed stereocenter. nih.gov

Energetic Preferences of Stereoisomers and Conformers

A detailed, published conformational analysis and energetic comparison of the stereoisomers and various conformers of this compound are not available in the reviewed scientific literature. Such a study would typically involve computational methods to identify the different spatial arrangements of the atoms (conformers) that arise from rotation around its single bonds. For each stereoisomer (R and S enantiomers), the relative energies of these conformers would be calculated to determine the most stable, lowest-energy shapes of the molecule. This type of analysis is crucial for understanding the molecule's structure and reactivity but has not been specifically reported for this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The inherent functionality of 4-hydroxypent-4-enoic acid allows it to serve as a valuable starting material or intermediate for constructing more elaborate molecules. Its reactive sites can be selectively targeted to build molecular complexity.

This compound and its isomers are key components in the total synthesis of complex natural products. A notable example is their use in the synthesis of the decanolide natural product seimatopolide A. nih.gov In this multi-step synthesis, a fragment derived from 3-hydroxypent-4-enoic acid is joined with another key fragment using an esterification process to construct the precursor for the final 10-membered lactone ring. nih.govacs.org

Furthermore, derivatives of pentenoic acid are instrumental in creating other complex structures. For instance, allylglycine derivatives, which share the pentenoic acid framework, have been used to synthesize cylindrospermopsin (B110882) and (2S,4R)-4-hydroxypipecolic acid. orgsyn.org The compound also exists as an enol tautomer of 5-aminolevulinic acid (5ALA), a fundamental building block in the biosynthesis of protoporphyrin IX, the heme chromophore essential for mitochondrial function. acs.orgresearchgate.netacs.org

| Precursor | Complex Molecule Synthesized | Significance |

| 3-Hydroxypent-4-enoic acid | Seimatopolide A | A decanolide natural product with a 10-membered lactone structure. nih.govacs.org |

| (N-tert-butoxycarbonyl)allylglycine | (2S,4R)-4-Hydroxypipecolic acid | A non-proteinogenic amino acid. orgsyn.org |

| Crotylglycine derivative | Cylindrospermopsin | A potent cyanotoxin. orgsyn.org |

| 5-Amino-4-hydroxypent-4-enoic acid | 5-Aminolevulinic acid (5ALA) | A key precursor in the biosynthesis of porphyrins, including heme. acs.orgresearchgate.net |

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources that are used as starting materials in synthesis to impart chirality to the target molecule. wikipedia.org this compound and its isomers are excellent examples of molecules utilized within this strategy.

In the total synthesis of both enantiomers of seimatopolide A, the required chiral fragments of 3-hydroxypent-4-enoic acid were obtained through a lipase-catalyzed kinetic resolution. nih.govacs.org This enzymatic process selectively separates the enantiomers, providing access to the specific stereoisomers needed for the target-oriented synthesis. This approach avoids the need for asymmetric synthesis from achiral precursors. Similarly, enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid has been achieved by reacting a reagent from allyl bromide and indium with a chiral glyoxalate derivative. lookchem.com The use of enantiopure starting materials from the chiral pool, such as L-aspartic acid, is another established route to create chiral scaffolds like (2S,4R)-4-hydroxyornithine. nih.gov

Polymer Chemistry and Macromolecular Design

The dual functionality of this compound makes it a valuable monomer in polymer chemistry, enabling the design of macromolecules with specific properties and functionalities. It serves as a precursor for polyesters and other polymeric materials. smolecule.com

(2S)-2-Hydroxypent-4-enoic acid has been identified as a key monomer for the synthesis of oligo(α-hydroxy acid)s. epfl.chepfl.ch These oligomers are a class of polyesters with potential applications in biomaterials and foldamer chemistry. The presence of both a hydroxyl and a carboxylic acid group allows it to undergo condensation polymerization to form a polyester (B1180765) backbone. The terminal allyl group on its side chain provides a reactive handle for further modifications, a feature that is exploited in macromolecular design. epfl.chepfl.ch

A sophisticated application of this compound is in the creation of sequence-defined oligomers with alternating hydrophilic and hydrophobic patterns. epfl.chepfl.ch This patterning is a known strategy to direct the formation of specific secondary structures, such as β-sheets. epfl.ch

The synthetic strategy involves creating a reactive oligoester scaffold composed of an alternating sequence of a hydrophobic monomer, like (2S)-2-hydroxy-4-methylpentanoic acid, and a "masked" hydrophilic monomer, (2S)-2-hydroxypent-4-enoic acid. epfl.chepfl.ch The allyl side chain of the hydroxypentenoic acid residue is unreactive during the chain extension but can be quantitatively modified in a subsequent step. This post-modification is typically achieved via a free-radical addition of various ω-functional thiols, effectively "clicking" different functionalities onto the oligomer backbone. epfl.chepfl.ch This method provides a rapid way to generate libraries of functional foldamers with identical chain lengths and monomer sequences but varying side-chain functionalities. epfl.ch

| Research Finding | Description | Reference |

| Monomer Composition | An alternating sequence of hydrophobic [(2S)-2-hydroxy-4-methylpentanoic acid] and masked hydrophilic [(2S)-2-hydroxypent-4-enoic acid] monomers is used. | epfl.ch |

| Post-Modification | The allyl side chains of the (2S)-2-hydroxypent-4-enoic acid residues are modified post-polymerization. | epfl.chepfl.ch |

| Reaction Type | Free-radical addition of ω-functional thiols (thiol-ene click chemistry) is used to attach new functional groups. | epfl.chepfl.ch |

| Resulting Structure | Uniform, sequence-defined oligoesters with a precisely patterned hydrophilic/hydrophobic sequence are generated. | epfl.ch |

| Application | This strategy is used to create libraries of foldamers designed to adopt specific secondary structures, such as β-sheets. | epfl.ch |

Intermediates in Fine Chemical Production

Beyond complex natural products and specialized polymers, this compound and its derivatives serve as intermediates in the broader production of fine chemicals. acs.org These are pure, single substances produced in limited quantities for specialized applications.

Its derivatives are used as versatile building blocks in the synthesis of a variety of organic chemicals, including pharmaceuticals and agrochemicals. ontosight.ailookchem.com For example, esters like (R)-tert-butyl 3-hydroxypent-4-enoate are used as intermediates for pharmaceuticals and in the flavor and fragrance industry. lookchem.com The ability to functionalize the molecule at its acid, alcohol, or alkene group makes it a key intermediate for creating a diverse range of commercially valuable compounds. acs.orgontosight.ai

Synthesis of Pharmaceutical Intermediates

The unique chemical structures of hydroxypentenoic acid derivatives make them valuable precursors in the development of novel therapeutic agents. Their chirality and reactivity are leveraged to construct complex molecular architectures necessary for biological activity.

Key examples include:

(R)-tert-butyl 3-hydroxypent-4-enoate : This chiral compound is utilized as an intermediate in the synthesis of various pharmaceuticals. lookchem.com Its specific three-dimensional arrangement is crucial for its role as a building block in creating new drug candidates. lookchem.com

Tert-butyl (1-hydroxypent-4-en-2-yl) carbamate (B1207046) : This carbamate derivative is a significant pharmaceutical intermediate. It has been used as a starting material in multi-step syntheses to produce derivatives with potential inhibitory activity against protozoan parasites responsible for diseases like leishmaniasis and Human African Trypanosomiasis.

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride : As a chiral amino acid derivative, this compound serves as an essential building block in the asymmetric synthesis of complex, enantiomerically pure molecules required for pharmaceuticals. Research has explored its potential in drug delivery systems due to its biocompatibility. It has also been investigated for its role as a precursor in drug development, with studies showing promise in inhibiting neuraminidase enzymes associated with influenza viruses.

5-Amino-4-hydroxypent-4-enoic acid : This compound is an enolic tautomer of 5-aminolevulinic acid (5ALA), a key precursor in the biosynthesis of protoporphyrin IX, the heme chromophore. researchgate.net 5ALA and its derivatives are used in photodynamic therapy for tumors and skin disorders. researchgate.net

4-Hydroxypentanoic acid : This saturated analog is a crucial intermediate in the synthesis of γ-valerolactone (GVL), a biomass-derived platform chemical. GVL and its derivatives are considered versatile platforms for the synthesis of high-value compounds, including pharmaceuticals. mdpi.com

The synthesis of these intermediates often involves sophisticated chemical strategies to control stereochemistry and functional group transformations. For instance, the synthesis of (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid, a protected derivative, has been reported as part of a synthetic route toward bioactive natural products. acs.org

Table 1: Pharmaceutical Intermediates Derived from Hydroxypentenoic Acid

| Compound Name | Molecular Formula | Application |

|---|---|---|

| (R)-tert-butyl 3-hydroxypent-4-enoate | C₉H₁₆O₃ | Intermediate for various pharmaceuticals lookchem.com |

| Tert-butyl (1-hydroxypent-4-en-2-yl) carbamate | C₁₀H₁₉NO₃ | Precursor for antiparasitic agents |

| (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | C₅H₁₂ClNO₃ | Chiral building block for complex pharmaceuticals |

| 5-Amino-4-hydroxypent-4-enoic acid | C₅H₉NO₃ | Tautomer of 5-aminolevulinic acid used in photodynamic therapy researchgate.net |

| 4-Hydroxypentanoic acid | C₅H₁₀O₃ | Intermediate for γ-valerolactone, a platform chemical for pharmaceuticals mdpi.com |

| (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid | C₁₁H₂₄O₃Si | Intermediate in natural product synthesis acs.org |

Synthesis of Agrochemical Intermediates

The structural features of hydroxypentenoic acid and its derivatives also lend themselves to the synthesis of active ingredients for agrochemicals, which include herbicides, insecticides, and fungicides. The development of new and effective agrochemicals is crucial for crop protection and food security. dokumen.pub

Notable applications include:

(Z)-4-Hydroxypent-3-enoic acid : This isomer is identified as a useful intermediate in the synthesis of agrochemicals. ontosight.ai Its bifunctional nature allows for its incorporation into more complex molecules designed for agricultural use. ontosight.ai

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate : This derivative serves as an intermediate in the production of agrochemicals.

Pyrrolidone Derivatives : Levulinic acid, which can be converted from γ-valerolactone (derived from 4-hydroxypentanoic acid), is a precursor to 5-methyl-N-substituted-pyrrolidin-2-ones. mdpi.com These compounds show potential as raw materials for agrochemicals and are considered non-toxic alternatives to other industrial solvents. mdpi.com

(S)-2-Amino-4-oxo-5-hydroxypentanoic Acid (RI-331) : This amino acid derivative, structurally related to hydroxypentenoic acids, has been studied in the context of agrochemical research, particularly concerning its interaction with enzymes like homoserine dehydrogenase. dokumen.pub

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride : The unique stereochemistry of this compound makes it a vital chiral building block for producing enantiomerically pure compounds essential in the agrochemical sector.

The synthesis of these agrochemical intermediates from hydroxypentenoic acid precursors is an active area of research, aiming to develop safer and more effective agricultural products. dokumen.pub

Table 2: Agrochemical Intermediates and Related Compounds

| Compound Name | Molecular Formula | Application |

|---|---|---|

| (Z)-4-Hydroxypent-3-enoic acid | C₅H₈O₃ | Intermediate for agrochemicals ontosight.ai |

| Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C₆H₈O₄ | Intermediate for agrochemicals |

| 5-Methyl-N-substituted-pyrrolidin-2-one | Varies | Potential raw material for agrochemicals mdpi.com |

| (S)-2-Amino-4-oxo-5-hydroxypentanoic Acid | C₅H₉NO₄ | Studied for enzyme interaction relevant to agrochemicals dokumen.pub |

| (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | C₅H₁₂ClNO₃ | Chiral building block for agrochemicals |

Q & A

Q. What are the established methods for synthesizing 4-Hydroxypent-4-enoic acid, and how can researchers optimize reaction conditions for higher yields?

Methodological Answer: Synthesis typically involves aldol condensation or oxidation of pentenol derivatives. For example, reacting γ-keto esters with hydroxylating agents under controlled pH (e.g., 6–8) can yield the target compound. Optimization requires systematic variation of catalysts (e.g., enzymatic vs. chemical), temperature (25–60°C), and solvent polarity (e.g., aqueous vs. THF). Purification via column chromatography or recrystallization should be validated using HPLC to assess purity (>95%) . Trial experiments to determine optimal reagent ratios and reaction times are critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : Analyze and spectra to identify hydroxyl (δ 1.5–2.5 ppm) and enolic proton (δ 5.5–6.5 ppm) signals. Compare with computational predictions (e.g., DFT) for tautomeric forms.

- IR : Detect O-H stretching (3200–3600 cm) and conjugated carbonyl (1700–1750 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 130 for [M-H]) and fragmentation patterns. Cross-validate with literature databases like PubChem .

Q. What storage conditions are optimal to prevent degradation of this compound?

Methodological Answer: Store in airtight, amber vials under inert gas (N) at -20°C. Conduct stability studies by monitoring degradation via UV-Vis or LC-MS under varying conditions (pH 4–9, 4–40°C). Include error bars and statistical tests (e.g., ANOVA) to identify significant degradation pathways .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound?

Methodological Answer: Design experiments using solvents with varying dielectric constants (e.g., water vs. DMSO) and temperatures (10–60°C). Monitor tautomer ratios via -NMR kinetics or Raman spectroscopy. Use Arrhenius plots to calculate activation energies for tautomerization. Compare results with computational models (e.g., molecular dynamics simulations) to validate mechanistic hypotheses .

Q. How should researchers address contradictory data on the biological activity of this compound across studies?

Methodological Answer: Perform meta-analysis by standardizing variables:

- Purity : Re-analyze compounds from conflicting studies using validated HPLC methods.

- Assay Conditions : Replicate experiments under identical pH, temperature, and cell lines.

- Statistical Analysis : Apply t-tests or Cohen’s d to quantify effect size discrepancies. Discuss limitations in original methodologies (e.g., small sample sizes, unblinded assays) .

Q. What computational approaches predict the reactivity of this compound in novel environments?

Methodological Answer: Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals, predicting sites for nucleophilic/electrophilic attacks. Validate with experimental kinetics (e.g., rate constants for esterification or oxidation). Compare computational results with crystallographic data (if available) to refine models .

Data Contradiction and Analysis

Q. How can researchers reconcile discrepancies in reported pKa values for this compound?

Methodological Answer:

- Standardize Methods : Re-measure pKa using potentiometric titration (25°C, 0.1 M ionic strength) and compare with spectroscopic methods (UV-Vis pH titration).

- Error Analysis : Calculate confidence intervals for each method and identify systematic biases (e.g., electrode calibration errors).

- Literature Review : Cross-reference with structurally similar compounds (e.g., 4-hydroxyphenylacetic acid) to identify trends in substituent effects .

Experimental Design Considerations

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Documentation : Provide detailed protocols for reagent preparation, reaction monitoring (e.g., TLC intervals), and purification steps.

- Control Experiments : Include negative controls (e.g., reactions without catalysts) and replicates (n ≥ 3).

- Data Sharing : Publish raw NMR/FID files and chromatograms in supplementary materials to enable peer validation .

Unresolved Research Challenges

What mechanistic questions remain unanswered about the cyclization reactions of this compound?

Methodological Answer: Key gaps include the role of solvent coordination in transition-state stabilization and the impact of stereoelectronic effects on ring size preference. Propose studies using isotopic labeling () or time-resolved spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.